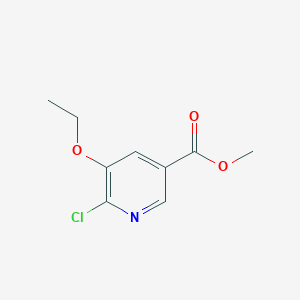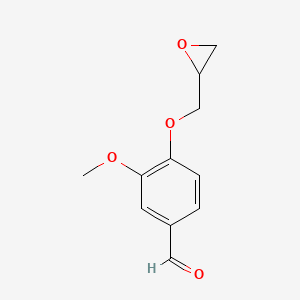
3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 6th position and an ethoxy group at the 5th position on the nicotinate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester typically involves the esterification of 6-chloro-5-ethoxynicotinic acid. One common method includes the reaction of 6-chloro-5-ethoxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Nucleophilic Substitution: Substituted nicotinates with various functional groups.
Ester Hydrolysis: 6-chloro-5-ethoxynicotinic acid.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use it to study the effects of nicotinic acid derivatives on biological systems, including their potential anti-inflammatory and antioxidant properties.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular interactions depend on the specific context of its application, whether in medicinal chemistry or biological research.
Comparación Con Compuestos Similares
Methyl 6-chloronicotinate: Similar structure but lacks the ethoxy group.
Methyl nicotinate: Lacks both the chlorine and ethoxy groups.
Methyl 6-ethoxynicotinate: Similar but lacks the chlorine atom.
Uniqueness: 3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester is unique due to the presence of both the chlorine and ethoxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
915107-32-3 |
|---|---|
Fórmula molecular |
C9H10ClNO3 |
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
methyl 6-chloro-5-ethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-7-4-6(9(12)13-2)5-11-8(7)10/h4-5H,3H2,1-2H3 |
Clave InChI |
NBTDMWPVPBEQOP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(N=CC(=C1)C(=O)OC)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Hydroxypentan-3-yl)-2-propylphenyl]boronic acid](/img/structure/B8683445.png)
![7-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8683451.png)






![(S)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8683509.png)




